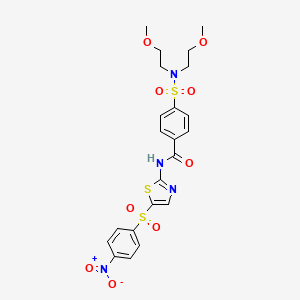
2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, a piperidine ring, and a pyridine ring
Mechanism of Action
Target of Action
Compounds with a sulfonamide or sulfamide moiety have been found to exhibit potent cb1r activity . CB1R, or the cannabinoid receptor type 1, is a G protein-coupled receptor that plays a crucial role in the endocannabinoid system, influencing various physiological processes such as appetite, pain-sensation, mood, and memory.
Mode of Action
Compounds with similar structures have been found to interact with their targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction with the target leads to changes at the molecular level, which can result in various physiological effects.
Biochemical Pathways
Compounds with similar structures have been found to participate in suzuki–miyaura (sm) coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The downstream effects of these reactions can vary widely depending on the specific targets and the physiological context.
Pharmacokinetics
Compounds with a sulfonamide or sulfamide moiety and a desired tpsa value over 90 å 2 are considered to possess a low probability to cross the blood-brain barrier (bbb)
Result of Action
Compounds with similar structures have been found to exhibit potent cb1r activity , which can influence various physiological processes such as appetite, pain-sensation, mood, and memory.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple precursors. This may involve the use of reagents such as piperidine, formaldehyde, and hydrogen chloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Formation of the Sulfonyl Group: The sulfonyl group is added through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with Pyridine: The final step involves coupling the piperidine intermediate with a pyridine derivative, typically using a thiol reagent to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halides, acids, and bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the sulfonyl group or pyridine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(((1-((4-Methylphenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
- 2-(((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
- 2-(((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
Uniqueness
The presence of the trifluoromethyl group in 2-(((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine imparts unique electronic properties, making it more lipophilic and potentially enhancing its biological activity compared to similar compounds without this group.
Properties
IUPAC Name |
2-[[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2S2/c19-18(20,21)15-4-6-16(7-5-15)27(24,25)23-11-8-14(9-12-23)13-26-17-3-1-2-10-22-17/h1-7,10,14H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPMHZVJIJRSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
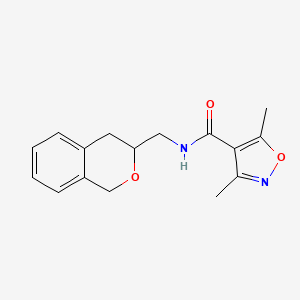
![(4Z)-4-[(3,5-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2422087.png)
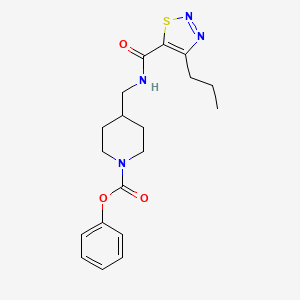
![2-(4-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422091.png)
![Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B2422093.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2422094.png)
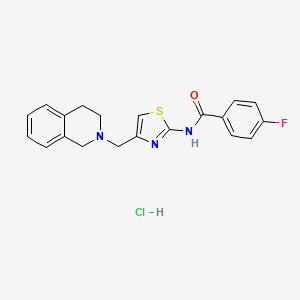
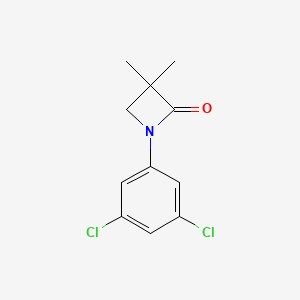
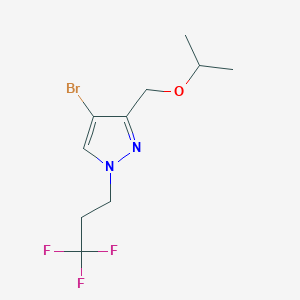
![N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2422100.png)
![2-Amino-2-[3-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2422101.png)


